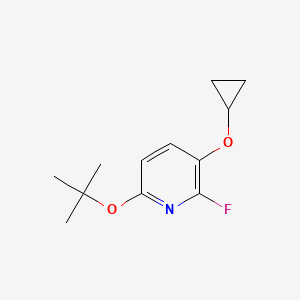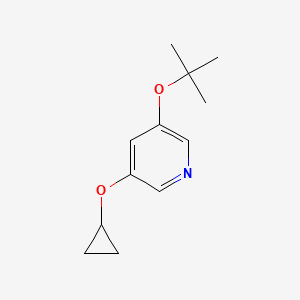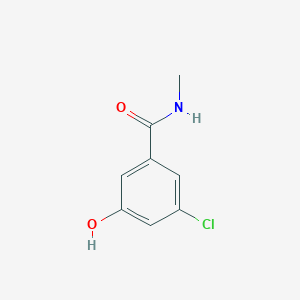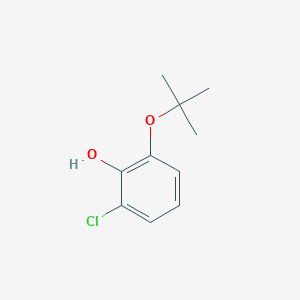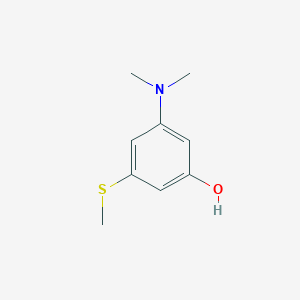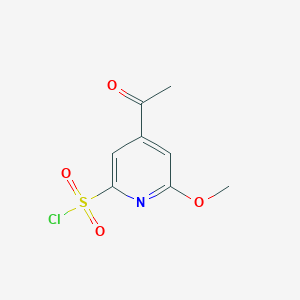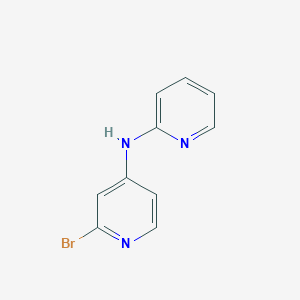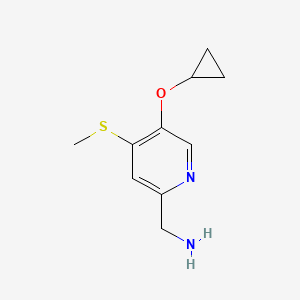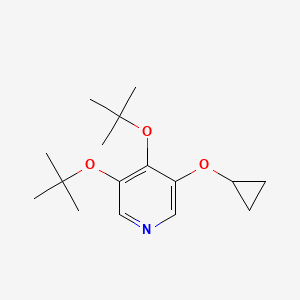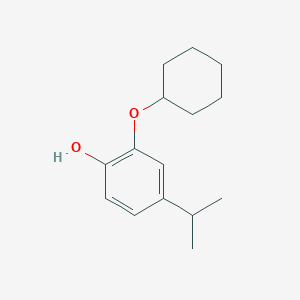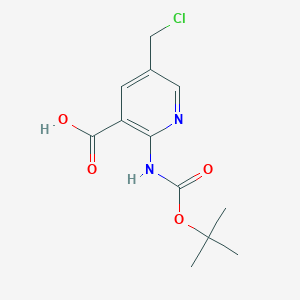
2-(3-Aminopropyl)-5-chloropyridin-4-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Aminopropyl)-5-chloropyridin-4-OL is a chemical compound that belongs to the class of aminopyridines This compound is characterized by the presence of an amino group attached to a propyl chain, which is further connected to a chloropyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopropyl)-5-chloropyridin-4-OL typically involves the reaction of 5-chloropyridin-4-OL with 3-aminopropylamine. This reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, under reflux conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Aminopropyl)-5-chloropyridin-4-OL undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The chloropyridine ring can be reduced to form the corresponding dihydropyridine derivative.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or alkoxides.
Major Products Formed
Oxidation: Nitro or imino derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Hydroxyl or alkoxy-substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-Aminopropyl)-5-chloropyridin-4-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in modulating biological pathways and as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(3-Aminopropyl)-5-chloropyridin-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the chloropyridine ring can interact with hydrophobic pockets in proteins, influencing their function. These interactions can lead to changes in cellular pathways and biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aminopropyltriethoxysilane: Used in surface functionalization and material science.
2-(3-Aminopropyl)phenol: Studied for its biological activity and potential therapeutic applications.
5-Chloro-2-pyridinol: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
2-(3-Aminopropyl)-5-chloropyridin-4-OL is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a chloropyridine ring allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C8H11ClN2O |
|---|---|
Molekulargewicht |
186.64 g/mol |
IUPAC-Name |
2-(3-aminopropyl)-5-chloro-1H-pyridin-4-one |
InChI |
InChI=1S/C8H11ClN2O/c9-7-5-11-6(2-1-3-10)4-8(7)12/h4-5H,1-3,10H2,(H,11,12) |
InChI-Schlüssel |
RWEVDMYTWQKDEP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC=C(C1=O)Cl)CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



